![molecular formula C22H19ClN4O3S B11278653 N-(4-chlorophenyl)-2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11278653.png)
N-(4-chlorophenyl)-2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide, often referred to as Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core structure consists of a bicyclic system containing nitrogen, sulfur, and oxygen atoms.
- The compound features a 4-chlorophenyl group attached to one end.
- The other end contains a 5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide moiety.
Preparation Methods
Synthetic Routes::
Multistep Synthesis: Researchers have developed multistep synthetic routes to access Compound X. These involve sequential reactions, protecting groups, and functional group transformations.
Key Steps:
Reaction Conditions:
- While Compound X is not produced on an industrial scale, its synthesis can be adapted for larger-scale production.
- Challenges include scalability, cost-effectiveness, and safety considerations.
Chemical Reactions Analysis
Reactivity: Compound X undergoes various reactions due to its functional groups.
Oxidation: Oxidation of the thia ring or the phenyl group can yield different derivatives.
Reduction: Reduction of the keto group or the triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide moiety may lead to new compounds.
Substitution: The phenyl group is susceptible to electrophilic substitution.
Common Reagents: Examples include hydrogen peroxide, lithium aluminum hydride, and various halogens.
Major Products: These depend on reaction conditions and regioselectivity.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study specific cellular pathways.
Materials Science: Explored for its properties in materials design.
Mechanism of Action
Molecular Targets: Compound X likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Compound X’s intricate structure sets it apart.
Similar Compounds: While no direct analogs exist, related heterocyclic compounds are studied.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C22H19ClN4O3S |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide |
InChI |
InChI=1S/C22H19ClN4O3S/c1-22(2)8-16-12(10-30-22)7-15-18-19(31-20(15)26-16)21(29)27(11-24-18)9-17(28)25-14-5-3-13(23)4-6-14/h3-7,11H,8-10H2,1-2H3,(H,25,28) |
InChI Key |
GWQYVHGSHTXPEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=O)N(C=N4)CC(=O)NC5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


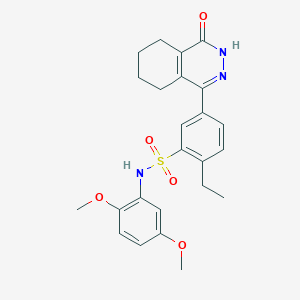
![N-(3-Acetylphenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11278575.png)
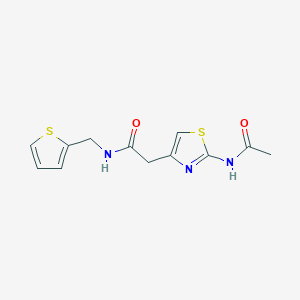
![9-(4-chlorophenyl)-N-(4-ethoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11278589.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11278592.png)
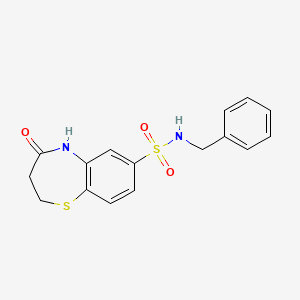
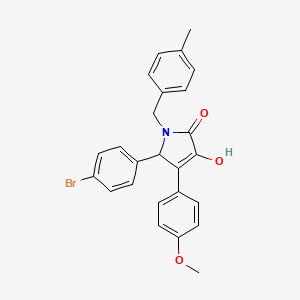
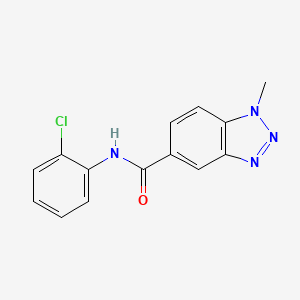
![(4-{[3-(Methylsulfanyl)phenyl]amino}quinolin-3-yl)(thiomorpholin-4-yl)methanone](/img/structure/B11278615.png)
![5,7-dimethyl-2-(3-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11278623.png)
![methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B11278629.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11278637.png)
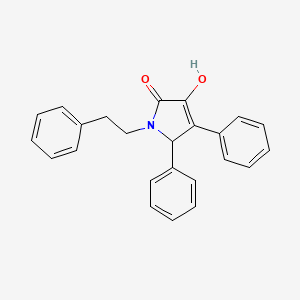
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B11278659.png)
